molecular formula C17H20F3N5O B11252046 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentyl)morpholine

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentyl)morpholine

Cat. No.: B11252046
M. Wt: 367.4 g/mol
InChI Key: ILEPBFSPOBRQFI-UHFFFAOYSA-N
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Description

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}cyclopentyl)morpholine is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}cyclopentyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}cyclopentyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}cyclopentyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways . The tetrazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}cyclopentyl)morpholine is unique due to its combination of a trifluoromethyl group, a tetrazole ring, and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H20F3N5O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclopentyl]morpholine

InChI

InChI=1S/C17H20F3N5O/c18-17(19,20)13-4-3-5-14(12-13)25-15(21-22-23-25)16(6-1-2-7-16)24-8-10-26-11-9-24/h3-5,12H,1-2,6-11H2

InChI Key

ILEPBFSPOBRQFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)N4CCOCC4

Origin of Product

United States

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